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Introduction

Inotersen (marketed as Tegsedi) is an antisense oligonucleotide inhibitor of transthyretin (TTR)

protein synthesis indicated for the treatment of polyneuropathy associated with hereditary

transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a progressive and fatal disease

caused by mutations in the TTR gene, leading to the deposition of misfolded TTR protein as

amyloid fibrils in various tissues, including peripheral nerves, heart, and gastrointestinal tract.[3]

[4] Inotersen targets the mRNA of both mutant and wild-type TTR, leading to its degradation

and a subsequent reduction in the circulating TTR protein levels.[5][6] This document provides

a detailed overview of the statistical analysis plan for clinical trials evaluating the efficacy and

safety of Inotersen, primarily based on the pivotal Phase 3 NEURO-TTR study

(NCT01737398).[7][8]

Experimental Protocols
Study Design
The NEURO-TTR study was a multicenter, randomized, double-blind, placebo-controlled, 15-

month, Phase 3 trial.[8][9] A total of 172 patients with hATTR with polyneuropathy (Stage 1 or

2) were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via

subcutaneous injection once weekly for 65 weeks.[8][10] Following the completion of the initial
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study, a majority of patients enrolled in an open-label extension (OLE) study (NCT02175004) to

assess the long-term safety and efficacy of Inotersen.[7][11]

Inclusion and Exclusion Criteria
Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of hATTR with polyneuropathy,

specifically Stage 1 (ambulatory without assistance) or early Stage 2 (ambulatory with

assistance).[8][10]

Exclusion Criteria: Key exclusion criteria included low platelet count (<100,000/μL), a history

of glomerulonephritis with previous Inotersen use, and known hypersensitivity to the drug.[1]

[10]

Efficacy and Safety Assessments
A comprehensive set of assessments were performed at baseline and at regular intervals

throughout the study.

Neuropathy Impairment: Assessed using the modified Neuropathy Impairment Score +7

(mNIS+7). This composite score evaluates muscle weakness, sensory function, and nerve

conduction.[8]

Quality of Life: Measured using the patient-reported Norfolk Quality of Life-Diabetic

Neuropathy (Norfolk QoL-DN) questionnaire.[8]

Serum TTR Levels: Monitored to assess the pharmacodynamic effect of Inotersen.[6]

Safety Monitoring: Included regular monitoring of platelet counts, renal function (serum

creatinine and urinalysis), and liver function tests. Due to the risk of thrombocytopenia and

glomerulonephritis, enhanced monitoring protocols were implemented.[12] Vitamin A levels

were also monitored, and supplementation was recommended.[2]

Statistical Analysis Plan
The statistical analysis plan for the Inotersen clinical trials was designed to evaluate the

efficacy and safety of the treatment compared to a placebo.
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Primary Efficacy Endpoints
The two primary efficacy endpoints were the change from baseline to week 66 in:

Modified Neuropathy Impairment Score +7 (mNIS+7): This endpoint assesses the

progression of neuropathic impairment.

Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score: This patient-

reported outcome measures the impact of the disease on the patient's quality of life.[8]

Statistical Methods
Analysis of Covariance (ANCOVA): The primary efficacy endpoints were analyzed using an

ANCOVA model, with the baseline value as a covariate and the treatment group as the main

factor.

Mixed-effects Model for Repeated Measures (MMRM): An MMRM analysis was likely used

for supportive analysis of the primary endpoints and for the analysis of secondary continuous

endpoints to account for longitudinal data and missing values.

Handling of Missing Data: While the specific methods for handling missing data are not

detailed in the available public documents, for intent-to-treat (ITT) analysis in such trials,

methods like multiple imputation are commonly employed.

Sample Size and Power
The sample size of 172 patients was determined to provide sufficient statistical power to detect

a clinically meaningful difference between the Inotersen and placebo groups for the two primary

endpoints.

Subgroup Analyses
Pre-specified subgroup analyses were likely conducted to assess the consistency of the

treatment effect across different patient populations, including subgroups based on TTR

mutation (e.g., Val30Met vs. non-Val30Met), disease stage, and geographical region.[8]

Data Presentation
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All quantitative data from the clinical trials were summarized using descriptive statistics. For

continuous variables, this included the number of subjects, mean, standard deviation, median,

and range. For categorical variables, counts and percentages were provided.

Table 1: Summary of Primary Efficacy Endpoint Results
from NEURO-TTR Study

Endpoint
Inotersen
Group (n=112)

Placebo Group
(n=60)

Treatment
Difference

p-value

Change from

Baseline in

mNIS+7

Least Squares

Mean (SE)
1.8 (1.6) 20.9 (2.1) -19.1 < 0.0001

Change from

Baseline in

Norfolk QoL-DN

Least Squares

Mean (SE)
1.4 (2.1) 12.7 (2.8) -11.3 0.0006

Data adapted from published results of the NEURO-TTR study.[8]

Table 2: Key Safety Findings in the NEURO-TTR Study
Adverse Event of Special
Interest

Inotersen Group (n=112) Placebo Group (n=60)

Thrombocytopenia (Platelets <

100 x 10⁹/L)
28 (25%) 1 (2%)

Serious Bleeding Events 3 (3%) 0 (0%)

Glomerulonephritis 3 (3%) 0 (0%)

Discontinuation due to Renal

Adverse Events
4 (4%) 1 (2%)
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Data adapted from published results of the NEURO-TTR study.
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Caption: Mechanism of action of Inotersen in reducing TTR protein production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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